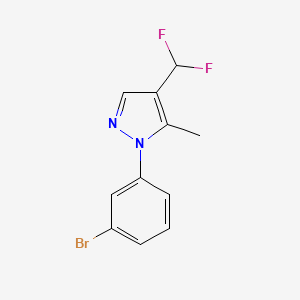
1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, commonly known as DFP-10917, is a synthetic compound that belongs to the class of pyridine-containing ureas. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
DFP-10917 inhibits the activity of PLK1 by binding to its ATP-binding site. This leads to the inhibition of PLK1-mediated phosphorylation of downstream targets, which are involved in cell division. The inhibition of PLK1 activity ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
DFP-10917 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit tumor growth in animal models. However, the exact biochemical and physiological effects of DFP-10917 are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10917 has several advantages for lab experiments. It has shown potent anticancer activity in various cancer cell lines and animal models. It is also a selective inhibitor of PLK1, which makes it a promising candidate for cancer therapy. However, DFP-10917 has some limitations as well. It is a synthetic compound, which makes it difficult to obtain in large quantities. Also, its pharmacokinetic properties are not well understood, which limits its clinical application.
Zukünftige Richtungen
DFP-10917 has the potential to become a valuable tool in cancer research and therapy. Future research should focus on improving the synthesis method to obtain the compound in larger quantities. The pharmacokinetic properties of DFP-10917 should also be investigated to determine its suitability for clinical use. Additionally, the development of analogs of DFP-10917 could lead to the discovery of more potent and selective PLK1 inhibitors.
Synthesemethoden
DFP-10917 can be synthesized using a multistep process. The first step involves the synthesis of 4-(2,6-difluorophenyl)pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to obtain the desired intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the final product, DFP-10917.
Wissenschaftliche Forschungsanwendungen
DFP-10917 has shown promising results in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10917 exerts its anticancer effects by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and cell death.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-20-14(9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJKBYSLUJNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


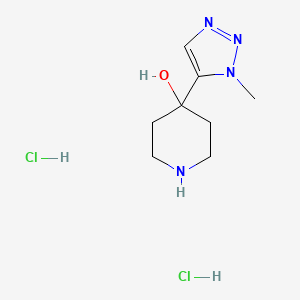
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
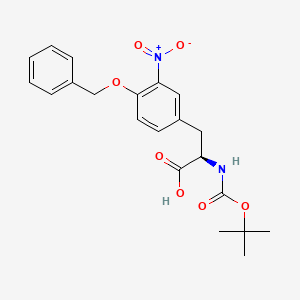


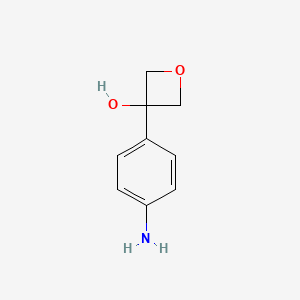
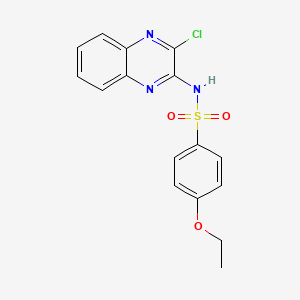
![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)

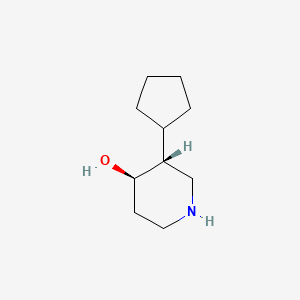
![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
